1-Amino-3-oxocyclobutane-1-carboxylic acid hcl
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Overview
Description
“1-Amino-3-oxocyclobutane-1-carboxylic acid hcl” is a chemical compound with the molecular formula C5H7NO3. It is a derivative of cyclobutanecarboxylic acid . This compound is an important intermediate in the synthesis of various drugs .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with 3,3-dimethoxy cyclobutane-1,1-dicarboxylate in the presence of hydrochloric acid (HCl) at a temperature of 155-160°C . The reaction mixture is then diluted with ether and vigorously stirred. The ether layer is dried with magnesium sulfate (MgSO4), filtered, and concentrated to yield the product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring with a carboxylic acid group and an amino group attached to it . The presence of these functional groups imparts unique chemical properties to the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 165.58 . It is a powder at room temperature . The compound is slightly soluble in water .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Oxocyclobutanecarboxylic acid, a compound related to 1-Amino-3-oxocyclobutane-1-carboxylic acid HCl, highlights an improved method that offers advantages such as ease of operation and cost-effectiveness, making it suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010). Another study focuses on the enantiodivergent synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, demonstrating their potential for incorporation into highly rigid beta-peptides, thus indicating a role in structural biology and pharmaceutical sciences (Sandra Izquierdo et al., 2005).
Potential in Cancer Research
The synthesis of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids offers insights into the chemical properties of similar compounds, which may have implications in drug development and research on their biological activities (Anton V. Chernykh et al., 2016). Moreover, 1-Aminocyclobutane[11C]carboxylic acid has shown promise as a tumor-seeking agent in animal models, highlighting its potential application in cancer diagnostics (L. Washburn et al., 1979).
Radiotracer Development for PET Imaging
Studies on Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid (18F-FACBC) and similar compounds provide valuable data on their physiologic uptake patterns and potential applications in PET imaging for the evaluation of prostate and other cancers, enhancing our understanding of disease processes and improving diagnostic accuracy (D. Schuster et al., 2014).
Tumor Imaging and Therapeutics
The synthesis and evaluation of fluorine-18 labeled 1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for tumor imaging underscore the compound's utility in nuclear medicine, particularly in localizing brain tumors and potentially aiding in the management of cancer patients (T. Shoup et al., 1999).
Mechanism of Action
Target of Action
It’s known that this compound is a crucial intermediate in the synthesis of several pharmaceutical drugs .
Mode of Action
As an intermediate, it likely interacts with various biological targets depending on the final drug it is used to synthesize .
Biochemical Pathways
It’s known to be a key intermediate in the synthesis of a wide range of pharmaceutical drugs, suggesting that it may influence multiple biochemical pathways depending on the final drug product .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would largely depend on the final drug molecule it contributes to forming .
Result of Action
As an intermediate, its effects would be primarily determined by the final drug it is used to synthesize .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .
Properties
IUPAC Name |
1-amino-3-oxocyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h1-2,6H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKBMFLBUQJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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